SHP394 Exhibits ~3-Fold Higher Potency Against SHP2 Compared to First-Generation Allosteric Inhibitor SHP099
SHP394 demonstrates an IC50 of 23 nM against SHP2 in enzymatic assays, representing a 3.04-fold improvement in potency over the first-generation allosteric SHP2 inhibitor SHP099 (IC50 = 70 nM) [1]. This enhanced potency stems from the monocyclic pyrimidinone scaffold design that improves binding interactions within the allosteric tunnel site [2].
| Evidence Dimension | SHP2 enzymatic inhibition IC50 |
|---|---|
| Target Compound Data | 23 nM |
| Comparator Or Baseline | SHP099: 70 nM |
| Quantified Difference | 3.04-fold improvement (70/23) |
| Conditions | SHP2 phosphatase enzymatic assay |
Why This Matters
Higher potency reduces the required compound concentration to achieve target inhibition, minimizing potential off-target effects and enabling lower dosing in cellular and in vivo experiments.
- [1] Anjiechem. SHP099 HCl. Available at: https://www.anjiechem.com/goods-48199.html View Source
- [2] Sarver P, Acker M, Bagdanoff JT, et al. 6-Amino-3-methylpyrimidinones as Potent, Selective, and Orally Efficacious SHP2 Inhibitors. J Med Chem. 2019;62(4):1793-1802. doi:10.1021/acs.jmedchem.8b01726 View Source
